molecular formula C9H10N2OS B14133116 N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine CAS No. 852431-01-7

N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine

Cat. No.: B14133116
CAS No.: 852431-01-7
M. Wt: 194.26 g/mol
InChI Key: BRMLIYZEXOZYGJ-UHFFFAOYSA-N
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Description

N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine is an organic compound that belongs to the class of phenylmethylamines. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. The presence of these heterocyclic rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.

    Coupling of Rings: The thiophene and oxazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene or oxazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene and oxazole derivatives.

Scientific Research Applications

N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(thiophen-2-yl)methanamine
  • Methiopropamine
  • N-methyl-1-(2-thiophen-2-ylphenyl)methanamine

Uniqueness

N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine is unique due to the presence of both thiophene and oxazole rings, which impart distinct chemical and biological properties. This dual-ring structure makes it more versatile in its applications compared to similar compounds that may only contain one type of heterocyclic ring.

Properties

CAS No.

852431-01-7

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

N-methyl-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine

InChI

InChI=1S/C9H10N2OS/c1-10-6-7-5-8(12-11-7)9-3-2-4-13-9/h2-5,10H,6H2,1H3

InChI Key

BRMLIYZEXOZYGJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NOC(=C1)C2=CC=CS2

Origin of Product

United States

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